N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, they have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . In addition to medicinal applications, these heterocycles have been utilized for the development of energetic materials .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, FT-IR can provide information about functional groups present in the compound . 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the compound . LC–MS can provide information about the molecular weight of the compound .Scientific Research Applications
Synthesis and Medicinal Chemistry
Facile Synthesis of Quinoxaline Derivatives : A study by Kethireddy et al. (2017) demonstrated the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)-3-methyl quinoxaline derivatives, showcasing their potential for various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These findings highlight the importance of quinoxalines in drug design due to their versatile pharmacological profiles (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Antimicrobial and Antifungal Agents : Moussaoui et al. (2021) developed novel quinoline carboxamides through N-alkylation, showing strong antibacterial activity against various strains and significant antifungal activity. This research underscores the potential of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide derivatives in addressing microbial infections (Moussaoui, Byadi, Hachim, Sghyar, Bahsis, Moslova, Aboulmouhajir, Rodi, Podlipnik, Hadrami, & Chakroune, 2021).
Chemical Synthesis and Material Science
- Electrochemical and Photocatalytic Properties : Li et al. (2020) explored octamolybdate complexes derived from a quinoline–imidazole–monoamide ligand, revealing enhanced electrocatalytic activities and photocatalytic properties. This study indicates the relevance of quinoxaline derivatives in the development of new materials with potential applications in catalysis and environmental remediation (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Antitrypanosomal Activity
- Antitrypanosomal Drugs : Research by Cerecetto et al. (1999) on 1,2,5-oxadiazole N-oxide derivatives demonstrated significant in vitro antitrypanosomal activity against Trypanosoma cruzi. These compounds' effectiveness, linked to their monoelectronation and lipophilic-hydrophilic balance, suggests their potential as antichagasic drugs, pointing to the therapeutic applications of oxadiazole derivatives (Cerecetto, Di Maio, Gonzalez, Risso, Saenz, Seoane, Denicola, Peluffo, Quijano, & Olea‐Azar, 1999).
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-16-12(20-18-8)7-15-13(19)11-6-14-9-4-2-3-5-10(9)17-11/h2-6H,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKWXOFNDRVWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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